molecular formula C15H17N3O3 B14112035 [3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid

[3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid

Cat. No.: B14112035
M. Wt: 287.31 g/mol
InChI Key: HEINGIJSGHVPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid is a complex organic compound that features both an indole and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

[3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole or piperazine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. Indole derivatives are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Compounds containing indole and piperazine rings are often explored for their potential as drug candidates due to their ability to interact with various biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid apart is the presence of both the indole and piperazine rings, which confer unique chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

2-[3-(1H-indol-3-ylmethyl)-2-oxopiperazin-1-yl]acetic acid

InChI

InChI=1S/C15H17N3O3/c19-14(20)9-18-6-5-16-13(15(18)21)7-10-8-17-12-4-2-1-3-11(10)12/h1-4,8,13,16-17H,5-7,9H2,(H,19,20)

InChI Key

HEINGIJSGHVPJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(N1)CC2=CNC3=CC=CC=C32)CC(=O)O

Origin of Product

United States

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